Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is an organic compound characterized by a propanoate ester backbone with an amino group and a 2,4-dimethylphenyl substituent at the β-position. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol (calculated). The 2,4-dimethylphenyl group contributes to lipophilicity, while the amino group enables participation in hydrogen bonding and catalytic interactions.
Properties
CAS No. |
2749688-20-6 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl 3-amino-3-(2,4-dimethylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-4-5-10(9(2)6-8)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H |
InChI Key |
PSLQGVFXPLQNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)OC)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves esterification of the corresponding amino acid or its derivatives, followed by salt formation with hydrochloric acid. Key steps include:
- Starting Material: 3-amino-3-(2,4-dimethylphenyl)propanoic acid or related precursors.
- Esterification: Conversion to methyl ester using methanol and an activating agent such as thionyl chloride.
- Salt Formation: Treatment with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt.
Detailed Esterification Procedure
A widely reported method for preparing methyl amino acid esters, applicable to this compound, includes:
- Step 1: Methanol is reacted with thionyl chloride under cooling (ice bath) to generate methyl chlorosulfite intermediates.
- Step 2: The amino acid (3-amino-3-(2,4-dimethylphenyl)propanoic acid) is added to the reaction mixture at controlled temperatures (20–66 °C).
- Step 3: The mixture is refluxed for several hours (typically 6–8 hours) to complete esterification.
- Step 4: The solvent is removed under reduced pressure, and the residue is treated with hydrochloric acid to yield the hydrochloride salt.
- Step 5: Purification is achieved by crystallization or extraction techniques.
This approach is adapted from protocols for methyl 3-aminopropionate hydrochloride synthesis and modified for the 2,4-dimethylphenyl substituent.
Alternative Synthetic Routes
Other methods involve:
- Palladium-Catalyzed Carbonylation: A protected phenyl propanoate intermediate can be converted to the methyl ester via palladium (II) acetate catalysis in the presence of carbon monoxide and base in solvents like dimethylformamide. Subsequent deprotection and amination yield the target compound.
- Amide Coupling and Hydrolysis: Coupling of amino acid derivatives with amines followed by selective hydrolysis and esterification steps can be employed for stereochemically controlled synthesis.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Methanol, Thionyl chloride, Ice bath, Reflux (20–66 °C, 6–8 h) | Generates methyl ester intermediate |
| Salt Formation | Hydrogen chloride or HCl gas | Forms hydrochloride salt for stability |
| Catalytic Carbonylation | Pd(OAc)2, DPPF ligand, CO gas, K2CO3, DMF | Alternative route for ester formation |
| Purification | Extraction, crystallization | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of β-Amino Propanoate Hydrochloride Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine and chlorine substituents () increase polarity and metabolic stability, making these derivatives suitable for CNS-targeting drugs .
- Electron-Donating Groups (e.g., CH₃, OCH₃) : Methyl and methoxy groups () enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Steric Effects : Bulkier substituents like bromine () may hinder binding to enzyme active sites but improve receptor selectivity .
Stereochemical Variations
Chirality significantly impacts biological activity. For example:
- Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate HCl () is synthesized with >97% enantiomeric purity, critical for targeting stereospecific enzymes .
- Ethyl (3R)- and (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl () demonstrate distinct pharmacokinetic profiles due to chiral center configurations .
Physicochemical Properties
Table 2: Molecular Weight and Solubility Trends
Analysis :
- Lower LogP values correlate with hydrophilic substituents (e.g., methoxy in ), while methyl groups () increase LogP .
- Hydrochloride salts universally improve water solubility compared to free bases.
Application-Specific Comparisons
- HDAC Inhibition: Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives () show potent histone deacetylase (HDAC) inhibition, whereas the target compound’s dimethylphenyl group may reduce efficacy due to steric hindrance .
- Antimicrobial Activity : Dichlorophenyl derivatives () exhibit enhanced antibacterial activity compared to dimethylphenyl analogs, likely due to chlorine’s electrophilic nature .
Biological Activity
Methyl 3-amino-3-(2,4-dimethylphenyl)propanoate hydrochloride is a chiral compound with potential applications in various biological fields due to its unique structural properties. This article explores its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a methyl ester group and an amino group attached to a branched carbon chain, specifically a 2,4-dimethylphenyl substituent. This structure contributes to its distinct chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Biocatalytic Processes: Utilizing amine dehydrogenases (AmDHs), the compound can be synthesized with high enantioselectivity and conversion rates up to 97.1% at concentrations of 50 mM.
- Chemical Synthesis: Traditional organic synthesis methods can also be employed to obtain this compound through various reaction pathways involving amines and esters.
Study on Antioxidant Activity
A study conducted on various derivatives of amino acid esters highlighted the antioxidant capabilities of this compound. The findings showed that the compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in formulations aimed at combating oxidative damage.
Antimicrobial Efficacy
Research evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria revealed promising results. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Branched propanoate structure with a dimethylphenyl group | Exhibits antioxidant and antimicrobial activities |
| L-Alanine | Simple α-amino acid without aromatic substituents | Lacks complex aromatic structure affecting activity |
| Phenylalanine | Contains an aromatic ring but lacks methyl substitutions | Different biological activity profile compared to target |
| 2-Amino-3-methylbutanoic acid | Similar backbone but different substituents | Varies in hydrophobicity and receptor interaction |
This table illustrates how the unique combination of structural elements in this compound contributes to its distinct biological activities compared to other amino acid derivatives.
Q & A
Q. What computational tools predict supramolecular interactions of this compound?
- Molecular Docking : AutoDock Vina models interactions with GABA receptors (PDB ID: 6X3T) .
- DFT Calculations : B3LYP/6-31G* basis set predicts electrostatic potential surfaces for crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
